molecular formula C12H17N5O2 B1436567 6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1428139-46-1

6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1436567
CAS No.: 1428139-46-1
M. Wt: 263.3 g/mol
InChI Key: PINRUQYLCHQUSB-UHFFFAOYSA-N
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Description

6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as CuOx-ZnO/Al2O3-TiO2, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite or lead tetraacetate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the triazolopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers like NaOCl and Pb(OAc)4, reducing agents like LiAlH4, and bases such as potassium carbonate (K2CO3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperone BIP and apoptosis marker cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of neuroprotective and anti-neuroinflammatory properties sets it apart from other similar compounds .

Properties

IUPAC Name

6-ethyl-7-methyl-2-morpholin-4-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-3-9-8(2)17-11(13-10(9)18)14-12(15-17)16-4-6-19-7-5-16/h3-7H2,1-2H3,(H,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINRUQYLCHQUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=NC(=N2)N3CCOCC3)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137843
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 6-ethyl-7-methyl-2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-46-1
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 6-ethyl-7-methyl-2-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-5(1H)-one, 6-ethyl-7-methyl-2-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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